molecular formula C20H18FNO3 B213553 N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

Katalognummer B213553
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: RVHPPXIAARPMOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide, also known as EFMC, is a synthetic compound that belongs to the class of furan-2-carboxamides. It is a potential drug candidate that has been studied extensively for its therapeutic properties. EFMC has shown promising results in scientific research studies, particularly in the field of cancer research.

Wirkmechanismus

The mechanism of action of N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide involves the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been found to inhibit the Akt/mTOR and MAPK/ERK pathways, which are involved in cell survival and proliferation. Moreover, it has been shown to inhibit the expression of various oncogenes such as c-Myc and Cyclin D1, which are involved in cell cycle regulation.
Biochemical and Physiological Effects
N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, it has been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has also been found to have anti-inflammatory effects by inhibiting the expression of various cytokines such as TNF-α and IL-6.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has several advantages as a potential drug candidate. It has shown promising results in preclinical studies as an anticancer agent. Moreover, it has been found to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy. However, N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, its pharmacokinetic properties need to be optimized for clinical development.

Zukünftige Richtungen

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has several potential future directions for scientific research. It can be further optimized for clinical development by improving its pharmacokinetic properties. Moreover, it can be studied for its potential therapeutic properties in other diseases such as inflammatory disorders and neurodegenerative diseases. N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide can also be studied for its potential use as a diagnostic tool for cancer detection. Furthermore, its mechanism of action can be further elucidated to identify potential drug targets for cancer therapy.
Conclusion
N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide is a potential drug candidate that has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has several advantages as a potential drug candidate, but it also has some limitations for lab experiments. Its potential future directions for scientific research include optimization for clinical development, studying its therapeutic properties in other diseases, and identifying potential drug targets for cancer therapy.

Synthesemethoden

The synthesis of N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide involves a multi-step process that includes the reaction of 3-ethylphenylamine with 4-fluorobenzaldehyde, followed by the reaction of the resulting compound with furan-2-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in preclinical studies as an anticancer agent. N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, it has been shown to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.

Eigenschaften

Produktname

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

Molekularformel

C20H18FNO3

Molekulargewicht

339.4 g/mol

IUPAC-Name

N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H18FNO3/c1-2-14-4-3-5-16(12-14)22-20(23)19-11-10-18(25-19)13-24-17-8-6-15(21)7-9-17/h3-12H,2,13H2,1H3,(H,22,23)

InChI-Schlüssel

RVHPPXIAARPMOX-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F

Kanonische SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.